Amino-PEG8-alcohol

Catalog No.
S518606
CAS No.
352439-37-3
M.F
C16H35NO8
M. Wt
369.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG8-alcohol

CAS Number

352439-37-3

Product Name

Amino-PEG8-alcohol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H35NO8

Molecular Weight

369.45 g/mol

InChI

InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2

InChI Key

DGWYLEGXXDZPEY-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG8-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N

Description

The exact mass of the compound Amino-PEG8-alcohol is 369.2363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • Amino-PEG8-alcohol is a derivative of Polyethylene Glycol (PEG) containing two key functional groups:
    • An amino group (NH2) - This group is known for its reactivity with various molecules, including carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) [].
    • A hydroxyl group (OH) - This group allows for further chemical modifications or attachment of other reactive functional groups [, ].
  • The number "8" in its name refers to the average number of ethylene glycol units (repeating -CH2-CH2-O- units) present in the PEG chain [].

Potential Applications:

  • Drug Delivery Systems: Due to its reactive groups, Amino-PEG8-alcohol is being explored as a linker molecule in the development of Antibody-Drug Conjugates (ADCs) [, ]. ADCs are therapeutic agents where a cytotoxic drug is attached to an antibody via a linker molecule. The linker plays a crucial role in delivering the drug specifically to target cells while minimizing side effects [].
  • Bioconjugation: The combination of amino and hydroxyl groups makes Amino-PEG8-alcohol a versatile tool for bioconjugation reactions. Bioconjugation involves linking various biomolecules like proteins, peptides, and drugs for research purposes [].

Important Note:

  • The information available suggests that Amino-PEG8-alcohol is primarily used for research purposes and is not intended for clinical use [].

Amino-PEG8-alcohol, also known as 2-amino-2-(2-hydroxyethoxy)ethyl poly(ethylene glycol), is a bifunctional compound that features both an amino group (-NH₂) and a hydroxyl group (-OH). This compound is characterized by its poly(ethylene glycol) backbone, which enhances its solubility in aqueous environments and biocompatibility. The chemical formula for Amino-PEG8-alcohol is C16H35NO8, with a molecular weight of approximately 369.5 g/mol . The presence of the amino group allows for various

Amino-PEG8-alcohol doesn't have a direct mechanism of action in biological systems. Its primary function is as a linker molecule in bioconjugation. By attaching itself to other biomolecules, Amino-PEG8-alcohol can:

  • Improve water solubility of the target molecule, making it more biocompatible. []
  • Reduce aggregation of the target molecule, keeping it functional.
  • Increase circulation time of the target molecule in the body.

The specific mechanism of action of the final conjugate will depend on the attached biomolecule.

  • Wear personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal protocols.
Due to its functional groups:

  • Esterification: The amino group can react with carboxylic acids to form amides, while the hydroxyl group can react with acid chlorides to form esters.
  • Nucleophilic Addition: The amino group can act as a nucleophile, attacking electrophilic centers such as carbonyls (ketones and aldehydes), leading to the formation of imines or other derivatives .
  • Crosslinking: It can be used to crosslink polymers or proteins through its reactive groups, enhancing material properties for biomedical applications.

Amino-PEG8-alcohol exhibits notable biological activity, primarily due to its ability to enhance solubility and stability of drug compounds. Its biocompatibility makes it suitable for use in drug delivery systems. The compound has shown potential in:

  • Targeted Drug Delivery: By conjugating drugs to the amino group, it can facilitate targeted delivery to specific tissues or cells.
  • Enzyme Stabilization: The PEG component can protect enzymes from denaturation, enhancing their stability and activity in various applications .

The synthesis of Amino-PEG8-alcohol typically involves the following methods:

  • Polymerization: Starting from ethylene oxide, poly(ethylene glycol) can be synthesized through ring-opening polymerization.
  • Functionalization: The terminal hydroxyl group of PEG can be converted into an amino group through various amination reactions, often using ammonia or primary amines under specific conditions .
  • Purification: Post-synthesis, the product is purified using techniques like dialysis or chromatography to remove unreacted materials and byproducts.

Amino-PEG8-alcohol finds applications across various fields:

  • Bioconjugation: It is widely used for attaching biomolecules (e.g., peptides, proteins) to surfaces or other molecules.
  • Drug Development: Used as a linker in drug formulations to improve pharmacokinetics.
  • Diagnostics: Employed in biosensors and diagnostic assays due to its reactive nature and ability to improve signal detection .

Studies on the interactions of Amino-PEG8-alcohol reveal its potential in enhancing the efficacy of therapeutic agents. Interaction studies often focus on:

  • Binding Affinity: Evaluating how effectively the compound binds with target biomolecules.
  • Stability Assessments: Investigating how the presence of Amino-PEG8-alcohol affects the stability of conjugated drugs.
  • Cellular Uptake: Analyzing how modifications with this compound influence cellular uptake mechanisms in targeted therapies .

Similar Compounds: Comparison

Several compounds exhibit similarities to Amino-PEG8-alcohol, particularly those with PEG backbones and functional groups. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Amino-PEG3-alcoholAmino and HydroxylShorter PEG chain; lower hydrophilicity
Amino-PEG12-alcoholAmino and HydroxylLonger PEG chain; enhanced solubility
Azide-PEG8-alcoholAzide and HydroxylUsed for click chemistry applications
Carboxylic Acid-PEGCarboxylic Acid and HydroxylPrimarily used for conjugation with amines

Amino-PEG8-alcohol stands out due to its balanced hydrophilicity and reactivity, making it particularly versatile for both chemical modifications and biological applications. Its dual functionality allows for diverse applications in drug delivery and bioconjugation that may not be achievable with other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Exact Mass

369.2363

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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